Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a heterocyclic compound that combines the structural features of benzothiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. One common method includes the use of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated pyridine derivatives with nucleophiles in solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide: Similar structure with a formohydrazido acetamide group.
2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
N’-(1,3-benzothiazol-2-yl)-arylamide derivatives: Similar structure with arylamide groups.
Uniqueness
Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is unique due to its combination of benzothiazole and pyridine rings, which confer distinct electronic and steric properties.
Biological Activity
Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety fused with a pyridine ring, which contributes to its unique properties. The synthesis typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives using coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in solvents such as DMF (Dimethylformamide) at room temperature .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study showed that it effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance, it was found to inhibit cell proliferation and promote cell cycle arrest in certain cancer types .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The benzothiazole component is known to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to downstream effects such as altered gene expression and modulation of metabolic pathways .
Study on Antidiabetic Effects
A notable study explored the compound's effects on glucose metabolism. It was found to act as an AKR1B1 inhibitor and a GPR40 agonist, showing significant reductions in blood glucose levels in diabetic mouse models. The results indicated that the compound could enhance insulin sensitivity and glucose uptake in adipose tissues .
Comparative Analysis with Similar Compounds
To understand its efficacy better, this compound was compared with similar compounds:
Compound | Biological Activity | IC50 Values (μM) |
---|---|---|
This compound | Antimicrobial, Anticancer | 7.4 (AKR1B1) |
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide | Moderate Anticancer | Not Specified |
2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid | Weak Antimicrobial | Not Specified |
This table illustrates the competitive advantage of this compound over other derivatives in terms of potency against specific biological targets.
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-2-19-15(18)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIIJLFMMBTESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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